zirconium caprylate

Description

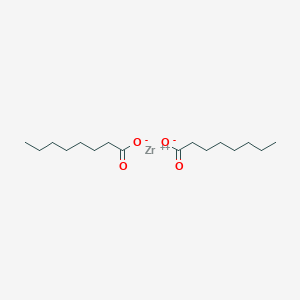

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18312-04-4 |

|---|---|

Molecular Formula |

C32H60O8Zr |

Molecular Weight |

664.0 g/mol |

IUPAC Name |

octanoate;zirconium(4+) |

InChI |

InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10);/q;;;;+4/p-4 |

InChI Key |

BPYXFMVJXTUYRV-UHFFFAOYSA-J |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+2] |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+4] |

Other CAS No. |

18312-04-4 |

Pictograms |

Health Hazard |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Zirconium Caprylate Complexes

Diverse Synthetic Pathways to Zirconium Alkyl Carboxylates

Zirconium alkyl carboxylates, including zirconium caprylate, can be synthesized through several distinct routes. The choice of pathway often depends on the desired purity, crystallinity, and scale of production.

Solution-phase precipitation is a common and direct method for synthesizing zirconium carboxylates. This technique generally involves the reaction of a soluble zirconium salt with a carboxylic acid or its salt in a suitable solvent, leading to the precipitation of the desired zirconium carboxylate product.

A prominent example involves reacting a zirconium salt, such as zirconium acid sulfate (ZrO(SO₄H)₂), with a carboxylate in a basic aqueous solution. google.com The process requires maintaining a basic environment, with a pH of less than 13, to facilitate the reaction. google.comiaea.org An excess of a basic salt, like sodium carbonate, is used to ensure the medium remains basic throughout the reaction, which promotes the formation of the zirconium carboxylate. google.com The carboxylate-to-zirconium molar ratio is typically controlled in a narrow range, for instance, from 1.0:1.0 to 1.4:1.0, to produce a product with a high zirconium content. google.comiaea.org After the reaction, the mixture can be neutralized with an acid, such as acetic acid, which induces phase separation and allows for the extraction of the zirconium carboxylate into an organic solvent. google.com Another approach uses zirconium oxychloride (ZrOCl₂) as the precursor, which reacts with the sodium salt of the carboxylic acid. google.com The resulting water-insoluble zirconium soap is then extracted using an organic solvent. google.com

Table 1: Parameters in Solution-Phase Precipitation of Zirconium 2-ethylhexanoate

| Parameter | Value/Reagent | Purpose | Source |

|---|---|---|---|

| Zirconium Source | Zirconium Acid Sulfate (ZrO(SO₄H)₂) | Provides Zr⁴⁺ ions | google.com |

| Carboxylate Source | 2-ethylhexanoic acid | Provides carboxylate ligand | google.com |

| Basic Environment | Sodium Carbonate (Na₂CO₃) | Maintain basic pH for reaction | google.com |

| Neutralization Agent | Acetic Acid | Induce phase separation for extraction | google.com |

| Extraction Solvent | Mineral Spirits | To dissolve and recover the product | google.com |

Sol-gel and hydrothermal methods offer pathways to produce highly pure and crystalline zirconium materials, including carboxylates and oxides derived from them.

The sol-gel process typically begins with a zirconium alkoxide precursor, such as zirconium n-propoxide. researchgate.netresearchgate.netjicers.ir This precursor undergoes hydrolysis and condensation reactions in the presence of a solvent, often an alcohol. researchgate.netnih.gov The reaction kinetics, which influence the structure of the resulting material, can be controlled by catalysts. researchgate.net For instance, acid catalysis tends to form linear or branched polymer chains, while basic catalysis promotes the formation of a cross-linked network of particles. researchgate.net The choice of alcoholic solvent (e.g., methanol, ethanol, 2-propanol) also plays a crucial role, affecting the nanostructure and thermal evolution of the final product. researchgate.net

Hydrothermal synthesis involves heating an aqueous solution of a zirconium precursor, like zirconium oxychloride (ZrOCl₂), in a sealed vessel at elevated temperatures (e.g., 180-250°C) and pressures. bohrium.comresearchgate.netresearchgate.net This method can produce well-dispersed, crystalline nanoparticles. bohrium.commdpi.com The presence of different carboxylate anions as mineralizers can influence the structure, defects, and microstrain of the resulting zirconia nanoparticles. bohrium.com The stability of the intermediate zirconium-carboxylate complex affects the crystal growth, size, and crystallinity of the final product. bohrium.com Control over reaction parameters like temperature and duration is critical for determining the morphology of the synthesized nanostructures. researchgate.net

The use of organometallic precursors provides a non-aqueous route to zirconium carboxylates. One such method involves reacting zirconium(IV) chloride (ZrCl₄) with the anhydride of a carboxylic acid in an apolar organic solvent like toluene or hexane. google.comgoogle.com This reaction yields the zirconium carboxylate and an acid chloride as a co-product, avoiding the formation of highly corrosive hydrochloric acid that occurs when reacting ZrCl₄ directly with a carboxylic acid. google.comgoogle.com This approach is advantageous as it allows for the use of less expensive stainless steel reactors instead of glass or enamel-lined ones. google.com

Transesterification represents another important synthetic strategy. Zirconium compounds, such as zirconium acetylacetonate, have been found to be highly effective catalysts for transesterification reactions. justia.com This process can be used to produce synthetic wax monomers by reacting a synthetic wax alcohol with a (meth)acrylate ester. justia.com While this specific example produces acrylate esters, the principle can be applied to the synthesis of other carboxylate esters. The key advantage is the high efficiency of zirconium catalysts, which can be used at very low levels, often eliminating the need for their removal from the final product. justia.com

Mechanochemical synthesis is an emerging green chemistry approach that uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions in the solid state. youtube.com This solvent-free or minimal-solvent method has been successfully applied to the synthesis of zirconium-based metal-organic frameworks (MOFs), which are structurally analogous to simple carboxylate complexes. rsc.orgrsc.org

In a typical mechanochemical synthesis, solid reactants such as a zirconium source (e.g., a dodecanuclear zirconium acetate (B1210297) cluster) and a carboxylic acid linker are milled together. northwestern.edu The process can be accelerated by liquid-assisted grinding, where a small amount of liquid (like water) is added to the solid reactants. rsc.orgnorthwestern.edu This technique can produce highly porous and catalytically active materials on a gram scale in under an hour, eliminating the need for bulk hazardous solvents and high temperatures associated with solvothermal methods. rsc.orgnorthwestern.edu

Ligand Design and Precursor Selection for Caprylate Integration

The final structure and properties of this compound are highly dependent on the choice of the zirconium precursor and the nature of the carboxylate ligand.

Zirconium Precursors: Common precursors for synthesizing zirconium carboxylates include:

Zirconium(IV) chloride (ZrCl₄): A highly reactive precursor often used in non-aqueous syntheses, such as reactions with acid anhydrides. google.comgoogle.comnih.gov Its use in aqueous or alcoholic solutions leads to the formation of complex zirconium-carboxylate clusters. nih.govnih.gov

Zirconium oxychloride (ZrOCl₂·8H₂O): A water-soluble salt commonly used in aqueous precipitation and hydrothermal methods. bohrium.commdpi.com In aqueous solutions, zirconium exists as the tetrameric [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ ion, which serves as the building block for further complexation. nih.gov

Zirconium Alkoxides (e.g., Zr(OC₃H₇)₄): These are preferred for sol-gel processes due to their solubility in organic solvents and controlled hydrolysis rates. researchgate.netresearchgate.net

Zirconium Oxoclusters: Pre-formed clusters like Zr₆O₄(OH)₄(OMc)₁₂ (where OMc is methacrylate) can be used as building blocks. researchgate.netnih.gov The methacrylate ligands can be exchanged with other carboxylates, like caprylate, demonstrating the robustness of the cluster core. researchgate.net

Caprylate Ligand: The caprylate ligand is the conjugate base of caprylic acid (octanoic acid). Its eight-carbon alkyl chain (C₈H₁₅O₂⁻) imparts significant lipophilicity to the resulting zirconium complex. This property influences the solubility of the compound in organic solvents and its suitability for applications in non-polar environments or as a surfactant.

Control of Reaction Parameters for this compound Formation

Fine-tuning reaction parameters such as pH, temperature, solvent, and reactant stoichiometry is crucial for controlling the synthesis of this compound, including its yield, purity, and structure.

pH Control: The pH of the reaction medium is a critical factor, particularly in aqueous systems. In precipitation methods using zirconium salts, maintaining a basic environment is often necessary to drive the reaction to completion. google.comiaea.org In the study of zirconium-carboxylate cluster formation, pH has been shown to govern the equilibrium between different cluster species, such as hexanuclear and pentanuclear cores. nih.govnih.govacs.org Very low pH values (acidic conditions) can promote the formation of carboxylate-unsaturated clusters. nih.govacs.org

Temperature: Temperature influences reaction kinetics and the crystallinity of the product. In precipitation methods, heating the reaction mixture to temperatures around 90-98°C can ensure the reaction goes to completion. google.com For hydrothermal syntheses, the temperature (e.g., 200-250°C) directly impacts the morphology and crystal size of the resulting nanoparticles. researchgate.net

Solvent: The choice of solvent determines the type of synthetic route that can be employed. Apolar organic solvents like toluene or hexane are used for non-aqueous routes involving precursors like ZrCl₄. google.comgoogle.com Alcohols are the typical solvents in sol-gel syntheses using zirconium alkoxides, and the type of alcohol can affect the final product's structure. researchgate.net Water is the primary solvent for precipitation and hydrothermal methods using water-soluble zirconium salts. google.combohrium.com

Stoichiometry: The molar ratio of the carboxylate ligand to the zirconium precursor is a key parameter for controlling the composition of the final product. In precipitation reactions, a slight excess of the carboxylic acid can help drive the reaction to completion while still allowing for a high metal content in the product. google.com

Table 2: Summary of Synthetic Methodologies for Zirconium Carboxylates

| Synthetic Method | Zirconium Precursor | Ligand Source | Solvent | Key Feature | Source(s) |

|---|---|---|---|---|---|

| Solution Precipitation | ZrO(SO₄H)₂, ZrOCl₂ | Carboxylic Acid / Salt | Water, Organic Solvent | Direct precipitation in basic aqueous media | google.com, iaea.org |

| Sol-Gel | Zirconium Alkoxides | Carboxylic Acid | Alcohols | Forms oxide network via hydrolysis/condensation | researchgate.net, researchgate.net |

| Hydrothermal | ZrOCl₂ | Carboxylate Anions | Water | High temperature/pressure for crystalline products | bohrium.com, mdpi.com, researchgate.net |

| Organometallic Route | ZrCl₄ | Acid Anhydride | Apolar Organic Solvent | Avoids corrosive HCl byproduct | google.com, google.com |

Influence of pH on Coordination Polymer Synthesis

The synthesis of zirconium-based coordination polymers, including those with carboxylate ligands like caprylate, is significantly influenced by the pH of the reaction medium. The pH dictates the deprotonation state of the carboxylic acid ligands and the nature of the zirconium precursor species in solution, which in turn governs the structure and composition of the resulting coordination polymer.

In the synthesis of zirconium-containing materials, pH is a critical parameter for controlling the crystalline phase and particle size. For instance, in the synthesis of zirconium oxide nanoparticles via a co-precipitation method, the crystallite size and the proportion of tetragonal to monoclinic phases were found to be highly dependent on the pH of the solution, which was varied from 4 to 12. researchgate.net The maximum crystallite size was observed at pH 8, while the minimum was at pH 10. researchgate.net Similarly, studies on the hydrothermal synthesis of ZrO2 nanoparticles have shown that at low pH (2.61) and high pH (14), a single monoclinic phase is formed, whereas at intermediate pH values (7-11), a mixture of monoclinic and tetragonal phases is produced. electrochemsci.org

The pH also affects the chemical nature of the species formed during synthesis. In the deposition precipitation of zirconia on γ-alumina, higher pH (in the range of 7-10) favored the formation of carbonate species of zirconium over its hydroxide (B78521). researchgate.net The type of carbonate species also changed with pH, from bridged bidentate at pH ≤ 8 to chelating bidentate at pH > 8. researchgate.net This principle can be extended to the synthesis of this compound, where the coordination mode of the caprylate ligand to the zirconium center can be similarly influenced by pH.

For the synthesis of nontoxic zirconium octoate (a related zirconium carboxylate), a pH range of 7-8 is considered optimal for the initial saponification step. google.compatsnap.com This suggests that a neutral to slightly alkaline medium is necessary to deprotonate the caprylic acid, facilitating its coordination to the zirconium precursor. Further increases in pH could lead to the formation of different zirconium-based species. acs.org

The table below summarizes the effect of pH on the synthesis of various zirconium-containing materials, providing insights into the potential influence on this compound coordination polymer synthesis.

| pH Range | Effect on Zirconium Species and Product Characteristics | Source |

| 2.61 | Formation of single-phase monoclinic ZrO2 nanoparticles with high electrocatalytic activity. electrochemsci.org | electrochemsci.org |

| 4 - 6 | In ZrO2 nanoparticle synthesis, results in soft agglomerated nanodendrites and a higher fraction of the tetragonal phase at pH 6. researchgate.net | researchgate.net |

| 7 - 8 | Optimal pH for the saponification step in the synthesis of nontoxic zirconium octoate. google.compatsnap.com At pH ≤ 8, bridged bidentate carbonate species are formed in zirconia-alumina composites. researchgate.net | researchgate.netgoogle.compatsnap.com |

| > 8 | In zirconia-alumina composite synthesis, chelating bidentate carbonate species are formed. researchgate.net | researchgate.net |

| 9 | Pure tetragonal phase of ZrO2 is observed. researchgate.net | researchgate.net |

| 10 | Minimum crystallite size (8.67 nm) observed for ZrO2 nanoparticles. researchgate.net | researchgate.net |

| 7 - 11 | A mixture of monoclinic and tetragonal phases of ZrO2 is produced. electrochemsci.org | electrochemsci.org |

| 14 | Formation of single-phase monoclinic ZrO2 with a significant increase in particle size. electrochemsci.org | electrochemsci.org |

Temperature and Solvent Effects on Product Speciation

Temperature and the choice of solvent are critical parameters in the synthesis of this compound complexes, as they significantly affect the reaction kinetics, solubility of reactants, and the final product's structure and properties (speciation).

The synthesis of nontoxic zirconium octoate involves a saponification reaction carried out at a temperature of 70-80 °C, followed by a synthetic reaction at 90-95 °C. google.compatsnap.com The final product is then obtained through vacuum distillation at a much higher temperature of 180-200 °C. google.compatsnap.com These distinct temperature stages indicate that specific thermal conditions are required for different steps of the synthesis, from the formation of the initial complex to its purification. The thermolysis of zirconium(IV) oxyacrylate complexes at 600 °C leads to the formation of nanosized zirconium oxides, demonstrating that temperature can be used to convert the initial complex into a different material. researchgate.net

The choice of solvent is equally important. In the synthesis of zirconium octoate, a mixture of solvents is used, including specific types denoted as 200# and 120# solvents. google.compatsnap.com The use of organic solvents is common in the synthesis of organometallic compounds like this compound due to the solubility of the carboxylic acid ligand and the resulting complex. chemelynesppecialities.com The solvent can also play a role in the extraction and separation of the final product. google.com

The table below outlines the effects of temperature and solvent on the synthesis of zirconium octoate and related compounds, illustrating their role in product speciation.

| Parameter | Condition | Effect on Synthesis and Product | Source |

| Temperature | 70-80 °C | Optimal temperature for the saponification reaction of isooctanoic acid in the synthesis of zirconium octoate. google.compatsnap.com | google.compatsnap.com |

| 90-95 °C | Temperature for the synthetic reaction between the saponified solution and the zirconium precursor. google.compatsnap.com | google.compatsnap.com | |

| 180-200 °C | Temperature for vacuum distillation to purify the final zirconium octoate product. google.compatsnap.com | google.compatsnap.com | |

| 600 °C | Thermolysis temperature for zirconium(IV) oxyacrylate complexes to produce nanosized zirconium oxides. researchgate.net | researchgate.net | |

| Solvent | 200# and 120# Solvents | Used in the synthetic reaction step of zirconium octoate production. google.compatsnap.com | google.compatsnap.com |

| Mixed Extractant (P350 and P204) | Used for the separation of the organic phase containing the zirconium complex from the aqueous phase. google.com | google.com | |

| Organic Solvents | Generally provide good solubility for zirconium octoate, facilitating its use in various catalytic processes. chemelynesppecialities.com | chemelynesppecialities.com |

Applications of Zirconium Caprylate

Catalysis

Zirconium compounds are known for their catalytic activity, which stems from the Lewis acidity and coordination capabilities of the zirconium center. nih.govalfachemic.com

Zirconium-based catalysts are widely used in the polymerization of olefins like ethylene (B1197577). alfachemic.comwikipedia.org Research has shown that electrochemically synthesized zirconium octanoate (B1194180) (caprylate), when combined with an activator like ethylaluminum sesquichloride (Et₃Al₂Cl₃), exhibits moderate activity in the oligomerization of ethylene to produce linear alpha-olefins. researchgate.net The lipophilic nature of the caprylate ligand ensures good solubility and compatibility in the non-polar reaction media typically used for olefin polymerization.

This compound is also employed as a catalyst in various organic reactions, including oxidations. The zirconium center can coordinate with substrates and facilitate their transformation through catalytic cycles. Its use extends to acting as a drier in paints and inks, where it catalyzes the oxidative crosslinking of drying oils, accelerating the drying process.

Crosslinking Agent

One of the most significant applications of zirconium compounds is as crosslinking agents for polymers, particularly in demanding environments. researchgate.net

Zirconium-based crosslinkers function by forming strong coordinate bonds with functional groups on polymer chains, such as carboxylate (-COO⁻) or hydroxyl (-OH) groups. researchgate.netnih.gov In a typical system involving a polymer like carboxymethyl cellulose (B213188) or guar (B607891) gum, the zirconium center can coordinate to functional groups on different polymer chains, creating a three-dimensional network. This network structure dramatically increases the viscosity and thermal stability of the polymer solution. nih.gov The choice of ligands on the zirconium, such as caprylate, can modulate the rate of crosslinking and the properties of the final gel. researchgate.net

In the oil and gas industry, hydraulic fracturing fluids require robust crosslinking agents that can maintain high viscosity at elevated temperatures and salinities. researchgate.net Zirconium crosslinkers are preferred over traditional borate (B1201080) crosslinkers for these high-temperature applications. researchgate.net this compound, being oil-soluble, is suitable for use in oil-based or invert-emulsion fracturing fluids. google.com It can also be used in aqueous systems where a delayed crosslinking action is desired. The crosslinker is injected with a polymer solution into a subterranean formation; the resulting crosslinked gel increases the fluid's viscosity, enabling it to create and prop open fractures in the rock to enhance oil or gas recovery. google.com

Coordination Chemistry and Ligand Interactions in Zirconium Caprylate Systems

Ligand Binding Modes of Caprylate Anion with Zirconium Centers

The carboxylate group of the caprylate ligand can interact with zirconium ions in three primary ways:

Monodentate: In this mode, only one of the oxygen atoms of the carboxylate group binds to a single zirconium center. This type of interaction is a fundamental building block in more complex structures.

Bidentate: Both oxygen atoms of the same carboxylate group can coordinate to a single zirconium atom, forming a chelate ring. This chelation is often favored due to the stability of the resulting ring structure. Zirconium, due to its larger size, can accommodate bidentate coordination from carboxylate groups, a mode that is sometimes restricted in smaller metal carboxylates due to ring strain researchgate.net.

Bridging: The carboxylate group can bridge two different zirconium centers. This is a very common binding mode in zirconium carboxylate chemistry and is key to the formation of polynuclear clusters and coordination polymers researchgate.netresearchgate.net. There are different types of bridging modes, including those where the carboxylate spans the edge of a polynuclear cluster nih.gov. In some complex structures, different types of bridging ligands can be distinguished, such as those connecting atoms within the same cluster subunit versus those linking different subunits nih.gov.

The flexibility in coordination of the carboxylate ligand allows for the formation of a variety of complex structures, from simple monomers to intricate polynuclear clusters wpmucdn.com.

Zirconium compounds commonly exhibit coordination numbers of 4, 6, 7, and 8 up.ac.za. Due to its large ionic radius and high charge, zirconium(IV) ions favor high coordination numbers, typically 6, 7, and 8, leading to a variety of coordination polyhedra up.ac.za. The specific coordination number and geometry are influenced by several factors:

Steric Hindrance: The steric bulk of the ligands plays a significant role. For instance, bulky functional groups on the carboxylate ligand can occupy a large portion of the coordination sphere, potentially leading to lower coordination numbers or favoring specific geometries to minimize steric repulsion nsf.gov. In zirconium oxo clusters, the steric hindrance of the carboxylate ligand can determine whether the clusters exist as monomers or dimers nih.govchemrxiv.org.

| Factor | Influence on Zirconium Coordination | Example |

| Steric Hindrance | Bulky ligands can lead to lower coordination numbers or favor specific geometries. | The dimerization of Zr₆ oxo clusters is dependent on the steric hindrance of the carboxylate ligand nih.govchemrxiv.org. |

| Electronic Properties | The high charge-to-radius ratio of Zr(IV) promotes high coordination numbers and hydrolysis. | Zirconium(IV) typically exhibits coordination numbers of 6, 7, and 8 up.ac.za. |

| Reaction Medium | The pH of the solution can affect the formation of oxo/hydroxo bridges and carboxylate coordination. | Acidity influences the deprotonation of coordinated water molecules, impacting cluster formation nih.gov. |

Zirconium Oxidation States and Their Impact on Complex Stability and Reactivity

Zirconium can technically exist in oxidation states from I to IV, but the +4 oxidation state is by far the most common and stable up.ac.za. The chemistry of zirconium caprylate is dominated by the Zr(IV) ion. The high positive charge and small ionic radius of Zr(IV) contribute to the formation of highly stable complexes nih.govacs.org.

The stability of Zr(IV) complexes is a key characteristic. For example, Zr(IV) forms exceptionally stable complexes with chelating ligands like hydroxamates, with very high formation constants nih.govacs.org. This inherent stability is attributed to the strong Zr-O bond nih.gov. While Zr(IV) has a d⁰ electron configuration and is not expected to undergo traditional oxidative addition, reactivity can be enabled through the use of redox-active ligands nih.gov.

The high charge density of Zr(IV) also makes it prone to hydrolysis over a wide pH range, which is a critical factor in its aqueous chemistry and in the formation of oxo-bridged clusters up.ac.zanih.govacs.org. The practical consequence of this is that controlling the production of zirconium chemicals with consistent properties can be challenging up.ac.za.

Oligomerization and Polymerization in Zirconium Carboxylate Systems

Zirconium carboxylates, including this compound, have a strong tendency to form larger, more complex structures through oligomerization and polymerization. This is driven by the formation of stable oxo, hydroxo, and carboxylate bridges between zirconium centers.

A defining feature of zirconium carboxylate chemistry is the formation of polynuclear oxo/hydroxo-bridged clusters. These clusters are formed when zirconium carboxylates undergo hydrolysis, even in the presence of trace amounts of water researchgate.net.

The most well-known of these is the hexanuclear cluster with a [Zr₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core acs.orgnih.gov. In this structure, six zirconium atoms are arranged in an octahedral geometry, with oxygen or hydroxide (B78521) groups capping the triangular faces chemrxiv.org. The positive charge of this inorganic core is balanced by twelve carboxylate ligands that bridge the zirconium centers along the edges of the octahedron nih.govchemrxiv.org. These clusters can exist as discrete molecules, often referred to as metal-organic polyhedra or secondary building units (SBUs) nih.gov.

The formation and structure of these clusters can be influenced by reaction conditions. For instance, studies have shown the existence of both hexanuclear and pentanuclear zirconium-carboxylate species, with the equilibrium between them being pH-dependent acs.orgnih.govehu.es. The general structure for these clusters is often represented as M₆O₄(OH)₄(RCOO)₁₂ chemrxiv.org.

| Cluster Type | Core Formula | Key Features |

| Hexanuclear Zirconium Cluster | [Zr₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ | Octahedral arrangement of six Zr atoms, bridged by oxo and hydroxo groups. Carboxylate ligands cap the edges. acs.orgnih.gov |

| Pentanuclear Zirconium Cluster | [Zr₅(μ₃-O)₂(μ₃-OH)₂(μ-OH)₄]¹⁰⁺ | A less common, square-based pyramidal arrangement of five Zr atoms acs.orgnih.gov. |

The oxo/hydroxo-bridged zirconium carboxylate clusters can act as building blocks for the formation of larger, extended structures known as coordination polymers or metal-organic frameworks (MOFs). In these materials, the zirconium clusters (SBUs) are linked together by polyfunctional carboxylate ligands nih.gov.

This self-assembly process leads to the formation of one-, two-, or three-dimensional networks with porous structures acs.orgresearchgate.net. The resulting coordination polymers can exhibit a range of topologies and properties depending on the nature of the zirconium cluster and the organic linker acs.orgresearchgate.netpku.edu.cn. For example, a series of pseudopeptidic coordination polymers have been assembled from Zr-oxo clusters and N,N'-bis(amino acid)pyromellitic diimide linkers under solvothermal conditions acs.org. The formation of these supramolecular assemblies is a key area of research due to their potential applications in catalysis, gas storage, and materials science researchgate.net.

Chelation Chemistry and Potential for Multidentate Ligands (general context of zirconium chelation)

Zirconium (IV) ions exhibit a strong tendency to form stable complexes with multidentate ligands, a process known as chelation. This affinity is primarily driven by the high positive charge and small ionic radius of the Zr(IV) cation, which favors coordination with ligands that can form multiple bonds with the metal center. The resulting cyclic structures, or chelate rings, are thermodynamically more stable than complexes formed with an equivalent number of monodentate ligands. This enhanced stability, known as the chelate effect, is a cornerstone of zirconium coordination chemistry.

The preference of zirconium for hard, anionic donor groups, such as oxygen and nitrogen, significantly influences the types of multidentate ligands that form robust complexes. nih.gov Carboxylates, hydroxamates, and polyaminocarboxylates are prominent classes of ligands that effectively chelate zirconium. nih.gov For instance, desferrioxamine B (DFO), a hexadentate ligand with three hydroxamate groups, is a widely utilized chelator for zirconium, particularly for the radionuclide Zirconium-89. nih.govchemrxiv.orgacs.orgresearchgate.net The multiple coordination sites of DFO envelop the zirconium ion, leading to a highly stable complex.

The geometry and coordination number of the zirconium center in these chelated complexes can vary. Zirconium is known to accommodate high coordination numbers, typically ranging from 6 to 8. The specific coordination environment is dictated by the structure and flexibility of the multidentate ligand. For example, in zirconium-carboxylate clusters, the carboxylate ligands can bridge multiple zirconium centers, contributing to the formation of stable polynuclear frameworks. nih.govnih.govacs.org

Recent research has focused on designing novel multidentate ligands to further enhance the stability and selectivity of zirconium complexes. These efforts often involve incorporating various donor groups into a single molecule to optimize the chelation properties. Examples of such ligands under investigation include those based on 1,4,7-triazacyclononane (TACN) functionalized with hydroxamic acid or pyridine moieties. acs.org The development of these advanced chelating agents is crucial for applications ranging from materials science to nuclear medicine. nih.govchemrxiv.orgacs.orgresearchgate.netacs.org

The table below summarizes key characteristics of representative multidentate ligands for zirconium.

| Ligand Class | Example Ligand | Typical Donor Atoms | Denticity |

| Polyaminocarboxylates | Ethylenediaminetetraacetic acid (EDTA) | N, O | Hexadentate |

| Diethylenetriaminepentaacetic acid (DTPA) | N, O | Octadentate | |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) | N, O | Octadentate | |

| Siderophores (Hydroxamates) | Desferrioxamine B (DFO) | O | Hexadentate |

| Synthetic Hydroxamates | 4HMS | O | Octadentate |

| TACN-based Chelators | NODHA, NOTHA | N, O | Varies |

Theoretical and Computational Investigations of Zirconium Caprylate

Quantum Chemical Calculations (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, electronic structures, and various spectroscopic properties. For zirconium caprylate, DFT calculations are essential for understanding the nature of the metal-ligand bonding. These studies often employ functionals like B3LYP or PBE, which have shown reliability for transition metal complexes. acs.org

DFT calculations provide a detailed picture of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and stability of the complex.

The bonding between the zirconium ion (Zr⁴⁺) and the caprylate (C₈H₁₅O₂⁻) ligands is a key area of investigation. The carboxylate group can coordinate to the zirconium center in several modes, most commonly as a monodentate, a bidentate chelating, or a bridging ligand. wikipedia.orgresearchgate.net DFT studies on analogous zirconium carboxylate systems reveal that the Zr-O bond has significant ionic character, arising from the electrostatic attraction between the hard Zr⁴⁺ cation and the oxygen atoms of the carboxylate. researchgate.netmartinmagnuson.com However, there is also a degree of covalent character, resulting from the donation of electron density from the oxygen p-orbitals to the vacant d-orbitals of the zirconium atom. researchgate.net

Natural Bond Orbital (NBO) or Mulliken population analysis can be used to quantify the charge distribution within the molecule. These analyses typically show a significant positive charge on the zirconium atom and negative charges on the oxygen atoms of the carboxylate group, confirming the polar nature of the Zr-O bond. researchgate.net

Table 1: Typical Bond Distances in Zirconium Carboxylate Clusters

| Bond Type | Typical Distance (Å) | Coordination Mode |

|---|---|---|

| Zr–O (oxide) | 2.00–2.14 | Bridging μ₃-O |

| Zr–O (carboxylate) | 2.16–2.28 | Bridging/Chelating |

| Zr–O (hydroxide/water) | 2.18–2.37 | Terminal |

| Zr–Zr (adjacent) | 3.47–3.54 | Within cluster core |

Data synthesized from studies on various zirconium carboxylate clusters. acs.orgnih.gov

DFT is a valuable tool for predicting spectroscopic data, which can then be used to interpret experimental results. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. For this compound, these calculations would help assign the characteristic symmetric and asymmetric stretching frequencies of the carboxylate group (COO⁻), whose positions are sensitive to its coordination mode.

Furthermore, DFT can be used to calculate the energetics of chemical reactions involving this compound. This includes determining the enthalpy and Gibbs free energy changes for processes such as ligand substitution, hydrolysis, or catalytic cycles. ehu.es By calculating the energies of reactants, products, and any intermediates or transition states, DFT can provide a thermodynamic and kinetic profile of a reaction. For instance, calculations can determine the energy cost of breaking a Zr-O bond or the stability of a proposed catalytic intermediate. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, solvent interactions, and transport properties. researchgate.netresearchgate.netpsu.edu

For this compound, MD simulations can model the flexibility of the long alkyl chains of the caprylate ligands and the dynamic nature of the coordination sphere around the zirconium center. When placed in a simulated solvent box (e.g., water or an organic solvent), MD can reveal detailed information about the solvation process. acs.orgresearchgate.net

Key insights from MD simulations include:

Solvation Shell Structure: By calculating radial distribution functions (RDFs), MD can characterize the structure of the solvent molecules around the zirconium ion and the carboxylate ligands. mdpi.com This helps to understand how the solvent interacts with and stabilizes the complex.

Ligand Dynamics: The simulations can track the conformational changes of the caprylate chains and the fluctuations in the Zr-O bond distances and angles. nih.gov

Diffusion and Transport: MD can be used to calculate the diffusion coefficient of this compound in a given solvent, which is relevant to its application in solution-based processes. mdpi.com

All-atom MD simulations have been employed to explore the solvation of model solutes in caprylate-containing systems like tricaprylin, demonstrating the ability to model the local environment and interactions within such media. nih.gov

Table 2: Comparison of DFT and MD Simulation Methodologies

| Feature | Density Functional Theory (DFT) | Molecular Dynamics (MD) |

|---|---|---|

| Primary Focus | Electronic structure, bonding, reaction energetics | Atomic motion, dynamics, thermodynamics |

| Fundamental Principle | Solves approximations of the Schrödinger equation | Solves Newton's equations of motion |

| Timescale | Static (femtoseconds for transition states) | Nanoseconds to microseconds |

| System Size | Tens to hundreds of atoms | Thousands to millions of atoms |

| Key Outputs | Molecular orbitals, charge distribution, bond energies, spectroscopic properties | Trajectories, radial distribution functions, diffusion coefficients, conformational changes |

Reaction Pathway Modeling and Transition State Analysis for Zirconium-Catalyzed Processes

Zirconium complexes are known to be effective catalysts for various chemical transformations, including polymerization and hydrofunctionalization reactions. acs.orgresearchgate.netmdpi.com Computational modeling is instrumental in elucidating the mechanisms of these catalytic processes.

Reaction pathway modeling involves using quantum chemical methods (primarily DFT) to map out the potential energy surface of a chemical reaction. nih.gov This process includes:

Identifying Intermediates and Transition States: Proposing a plausible reaction mechanism and calculating the optimized geometries and energies of all reactants, intermediates, products, and transition states.

Calculating Activation Barriers: The energy difference between a transition state and the preceding reactant or intermediate is the activation energy barrier. This barrier determines the rate of the reaction step.

Verifying Transition States: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical this compound-catalyzed reaction, such as ester hydrolysis or olefin polymerization, DFT calculations would be used to model the binding of the substrate to the zirconium center, the subsequent bond-breaking and bond-forming steps, and the final product release. This analysis would reveal the rate-determining step of the catalytic cycle and provide insights into how the caprylate ligand influences the catalyst's activity and selectivity. mdpi.com

Computational Design and Prediction of this compound Derivatives

A significant advantage of computational chemistry is its predictive power, which can guide the synthesis of new materials with desired properties. Computational design involves the in silico creation and evaluation of novel molecules before they are synthesized in the laboratory.

For this compound, this could involve designing derivatives by:

Modifying the Ligand: Introducing functional groups onto the alkyl chain of the caprylate ligand to tune its electronic or steric properties.

Introducing Ancillary Ligands: Replacing some caprylate ligands with other types of ligands to alter the reactivity of the zirconium center.

DFT calculations would then be performed on these virtual derivatives to predict their properties. For example, one could screen a library of derivatives to identify candidates with a smaller HOMO-LUMO gap (suggesting higher reactivity) or a lower activation barrier for a specific catalytic reaction. This computational pre-screening can significantly accelerate the discovery of improved catalysts or materials by focusing experimental efforts on the most promising candidates.

An article focusing on the chemical compound this compound.

This compound in Polymer Science and Materials Engineering

This compound, also known as zirconium octanoate (B1194180), is an organometallic compound that has garnered interest in the fields of polymer science and materials engineering. As a zirconium carboxylate, it serves as a versatile precursor and catalyst in the synthesis and modification of a wide range of polymeric materials. Its unique properties, stemming from the central zirconium atom and the octanoate ligands, allow it to play several key roles, from initiating polymerization to forming the building blocks of advanced composite and coordination materials.

Advanced Analytical Methodologies for Zirconium Caprylate Research

Chromatographic Techniques for Purity Assessment and Product Analysis

Chromatographic methods are indispensable for assessing the purity of zirconium caprylate and analyzing its related products. While specific literature on the direct chromatographic analysis of this compound is sparse, the principles of gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be readily applied.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, a derivatization step would likely be necessary to convert the non-volatile metal carboxylate into a more volatile species. This could involve the esterification of the caprylate ligands to form methyl caprylate, which can then be readily analyzed by GC. The purity of the caprylic acid used in the synthesis of this compound can also be effectively determined by GC, ensuring the quality of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the separation and quantification of non-volatile and thermally labile compounds. Zirconium-based metal-organic frameworks (Zr-MOFs) have been explored as stationary phases in HPLC, demonstrating the affinity of zirconium compounds for chromatographic applications. rsc.org For the analysis of this compound, reversed-phase HPLC could be employed, where the separation is based on the hydrophobicity of the molecule. The choice of mobile phase and column chemistry would be critical for achieving optimal separation from impurities and degradation products. Zirconia-based stationary phases, known for their unique chromatographic properties, could also be utilized. zirchrom.comnih.govnih.gov

Table 1: Potential Chromatographic Methods for this compound Analysis

| Technique | Application for this compound | Key Considerations |

| Gas Chromatography (GC) | Purity assessment of caprylic acid raw material; analysis of caprylate ligands after derivatization. | Requires derivatization to increase volatility. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of this compound; separation from impurities and degradation products. | Optimization of mobile phase and stationary phase is crucial. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Upon ionization in the mass spectrometer, metal carboxylate complexes can undergo fragmentation through various pathways. A common fragmentation pattern involves the loss of the carboxylate ligands. For this compound, which has the molecular formula C32H60O8Zr and a molecular weight of 664.0 g/mol , one would expect to observe a molecular ion peak corresponding to this mass.

Subsequent fragmentation could lead to the loss of one or more caprylate (C8H15O2) ligands. The fragmentation of carboxylate ligands in metal complexes can be initiated by electron impact, leading to the dissociation of the ligand into smaller volatile fragments. researchgate.net In the analysis of other metal-glycan structures, collision-induced dissociation (CID) has been shown to yield fragments that help localize the metal ion within the complex. nih.gov For transition metal carbonyl clusters, a dominant fragmentation pattern is the progressive loss of ligands. uvic.ca

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Observation |

| Molecular Formula | C32H60O8Zr |

| Molecular Weight | 664.0 g/mol |

| Expected Molecular Ion Peak (M+) | m/z 664 |

| Potential Fragmentation Pathways | Loss of caprylate ligands, fragmentation of the caprylate chain. |

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Mass Spectrometry (ICP-MS) for Elemental Composition

Inductively coupled plasma (ICP) techniques are premier methods for the highly sensitive and accurate determination of elemental composition. Both ICP-Atomic Emission Spectroscopy (AES) and ICP-Mass Spectrometry (MS) are well-suited for quantifying the zirconium content in this compound.

ICP-AES: This technique measures the light emitted by excited atoms in a high-temperature plasma to determine the elemental composition of a sample. For the analysis of zirconium in organic matrices, ICP-AES offers a robust and reliable method. researchgate.net The selection of appropriate analytical wavelengths for zirconium is crucial to avoid spectral interferences from other elements present in the sample matrix. ekb.egat-spectrosc.comat-spectrosc.com

ICP-MS: ICP-MS provides even lower detection limits than ICP-AES, making it ideal for trace element analysis. researchgate.netxml-journal.net This method has been successfully used for the determination of trace zirconium in various organic phases. researchgate.netxml-journal.net High-resolution ICP-MS can be employed to avoid most spectral interferences, ensuring accurate quantification. jst.go.jp The determination of zirconium isotopes is also possible with multi-collector ICP-MS (MC-ICP-MS). canada.calibretexts.orgnsf.gov Single particle ICP-MS has been used to classify zirconium-rich nanoparticles based on their elemental composition. nsf.gov

Sample preparation for both techniques typically involves the digestion of the this compound sample in a suitable acid mixture to bring the zirconium into a solution that can be introduced into the plasma.

Table 3: Comparison of ICP-AES and ICP-MS for Zirconium Analysis

| Feature | ICP-AES | ICP-MS |

| Principle | Measures emitted light from excited atoms. | Measures mass-to-charge ratio of ions. |

| Sensitivity | Good (ppm to ppb range). | Excellent (ppb to ppt range). |

| Interferences | Primarily spectral interferences. | Isobaric and polyatomic interferences. |

| Application for this compound | Quantification of zirconium content. | Quantification of zirconium and trace elemental impurities. |

Electrochemical Methods for Zirconium Speciation and Determination

Electrochemical methods offer a powerful approach for studying the redox behavior of zirconium and for its quantitative determination. These techniques are sensitive to the different oxidation states and chemical forms (speciation) of zirconium in solution.

The electrochemical behavior of zirconium has been investigated in both aqueous and organic media. scirp.org In aqueous solutions, the pH plays a significant role, with acidic environments often leading to the passivation of the electrode surface. scirp.org Alkaline and organic media have been shown to be more favorable for the electrochemical analysis of zirconium, with the reduction of Zr(IV) to Zr(0) being a key electrochemical process. scirp.orgresearchgate.net

Various voltammetric techniques, such as cyclic voltammetry, chronoamperometry, and chronopotentiometry, can be employed to study the electrochemical properties of zirconium. scirp.orgfrontiersin.org These methods can provide information on diffusion coefficients and reaction mechanisms. The determination of zirconium ions has been achieved using novel reagents in electrochemical sensors. tandfonline.com For instance, a voltammetric method using Alizarin Red S has been developed for the determination of zirconium at low concentrations. acs.org

To analyze this compound, the compound would first need to be dissolved in a suitable solvent and supporting electrolyte. The resulting solution could then be analyzed to determine the concentration of zirconium ions.

Table 4: Electrochemical Techniques for Zirconium Analysis

| Technique | Information Obtained | Relevance to this compound |

| Cyclic Voltammetry | Redox potentials, reaction mechanisms. | Understanding the electrochemical stability and behavior of the zirconium center. |

| Amperometry/Voltammetry | Quantitative determination of zirconium concentration. | Quality control and assay of zirconium content. |

| Electrochemical Impedance Spectroscopy | Information on electrode processes and surface films. | Studying the interaction of this compound with surfaces. |

In-Situ Spectroscopic Characterization for Reaction Monitoring

In-situ spectroscopic techniques are invaluable for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. For the synthesis of this compound, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be particularly informative.

In-Situ FTIR Spectroscopy: This technique allows for the continuous monitoring of the vibrational modes of molecules as a reaction progresses. mt.comazom.comyoutube.comxjtu.edu.cn By tracking the disappearance of reactant peaks and the appearance of product peaks, the rate of reaction and the formation of intermediates can be determined. In the synthesis of metal carboxylates, in-situ FTIR can be used to verify the formation of the desired product. google.com For this compound synthesis, one could monitor the characteristic carbonyl stretching frequency of the caprylic acid and the corresponding shift upon coordination to the zirconium center. nih.gov

In-Situ Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and bonds involving heavy atoms. It is a powerful tool for studying the structure of metal complexes and monitoring their formation. researchgate.net In-situ Raman spectroscopy has been used to study the dynamic evolution of carboxylate ligands on metal surfaces and to observe reaction intermediates in electrocatalysis. researchgate.netacs.orgfrontiersin.org For this compound, in-situ Raman could be used to probe the Zr-O bond vibrations and changes in the caprylate ligand structure upon coordination.

Table 5: In-Situ Spectroscopic Techniques for Monitoring this compound Synthesis

| Technique | Key Vibrational Bands to Monitor | Insights Gained |

| In-Situ FTIR | C=O stretch of caprylic acid, COO- asymmetric and symmetric stretches of this compound. | Reaction kinetics, confirmation of product formation, detection of intermediates. |

| In-Situ Raman | Zr-O stretching modes, C-C and C-H modes of the caprylate ligand. | Structural changes during complex formation, monitoring of reaction progress. |

Environmental Considerations in Zirconium Caprylate Chemistry

Sustainable Synthesis Approaches for Zirconium Carboxylates

Traditional synthesis of zirconium carboxylates has often involved processes with significant environmental drawbacks, such as the use of harsh solvents, high energy consumption, and the generation of corrosive byproducts. In response, research has shifted towards more sustainable and greener synthetic routes. These efforts align with the principles of "Green Chemistry," aiming to reduce the environmental impact of chemical production. nih.govresearchgate.net

Key advancements in the sustainable synthesis of zirconium-based materials, particularly zirconium-based metal-organic frameworks (Zr-MOFs) which are a complex type of zirconium carboxylate, provide insights into greener methods applicable to zirconium caprylate. nih.govresearchgate.net These approaches include:

Green Solvents: There is a move away from traditional organic solvents towards more environmentally benign options. Water and ethanol, or mixtures thereof, have been successfully used in the solvothermal synthesis of zirconium-based MOFs, improving the self-assembly process to create uniform particles while minimizing hazardous waste. researchgate.net

Novel Reaction Pathways: Innovations in reaction design aim to eliminate harmful byproducts. One patented process for synthesizing zirconium carboxylates reacts zirconium tetrachloride (ZrCl4) with an acid anhydride in an apolar solvent. google.com This method avoids the production of highly corrosive hydrochloric acid (HCl), instead yielding the desired zirconium carboxylate and a valuable acid chloride, which can be sold as a basic chemical for other industries. google.com This turns a problematic waste stream into a useful co-product.

The table below summarizes some of these sustainable approaches.

Table 1: Comparison of Synthesis Approaches for Zirconium Carboxylates

| Synthesis Approach | Traditional Method | Sustainable Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent | Organic Solvents (e.g., DMF) | Water, Ethanol, or mixtures researchgate.net | Reduces use of toxic and volatile organic compounds. |

| Energy Input | Conventional solvothermal heating | Microwave, Ultrasound, Mechanochemistry researchgate.net | Lowers energy consumption and reduces reaction times. |

| Byproducts | Corrosive acids (e.g., HCl) | Valuable co-products (e.g., Acid Chlorides) google.com | Eliminates hazardous waste and improves atom economy. |

| Reaction Conditions | Harsh (high temperature/pressure) | Milder conditions researchgate.net | Enhances safety and reduces energy requirements. |

Lifecycle Assessment Perspectives on Zirconium Compound Production

A Lifecycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal (a "cradle-to-grave" analysis). For zirconium compounds, "cradle-to-gate" studies, which cover the process from mining to the point where the product leaves the manufacturer, have been conducted. zircon-association.orgzircon-association.org

The production lifecycle of a zirconium compound like this compound begins with the mining of zirconium-bearing minerals, primarily zircon sand. diva-portal.orgdiva-portal.org The key stages and their associated environmental impacts are:

Mining and Mineral Separation: This is the most energy-intensive phase. The environmental impact is overwhelmingly associated with the consumption of electricity for extraction, separation, and drying processes. zircon-association.orgzircon-association.org The major direct emissions from zircon mining are related to the use of fossil fuels in machinery. diva-portal.orgdiva-portal.org

Chemical Processing: To produce zirconium compounds, zircon sand undergoes complex chemical processing. The conversion to intermediates like zirconium tetrachloride or zirconium oxychloride often involves the use of strong acids. diva-portal.org Consequently, the major direct emissions from this stage are related to acid use. diva-portal.orgdiva-portal.org

Synthesis of Zirconium Carboxylate: This final stage involves reacting the zirconium intermediate with a carboxylic acid (like caprylic acid). The environmental impact here depends heavily on the specific synthesis route chosen, with sustainable methods (as described in 9.1) offering a significantly lower footprint.

A qualitative summary of the lifecycle stages and their primary environmental considerations is presented in the table below. It is important to note that obtaining detailed quantitative data for a full LCA can be challenging due to the proprietary nature of many industrial processes. diva-portal.orgdiva-portal.org

Table 2: Lifecycle Stages and Environmental Impacts of Zirconium Compound Production

| Lifecycle Stage | Primary Activities | Key Environmental Impacts |

|---|---|---|

| 1. Raw Material Extraction | Mining and concentration of zircon sand. | High electricity consumption; emissions from fossil fuels used in machinery. zircon-association.orgzircon-association.orgdiva-portal.orgdiva-portal.org |

| 2. Intermediate Processing | Chemical conversion of zircon sand to zirconium salts (e.g., ZrCl4). | Use of acids and other chemicals; generation of chemical waste streams. diva-portal.orgdiva-portal.org |

| 3. Carboxylate Synthesis | Reaction of zirconium salt with carboxylic acid. | Energy consumption; solvent use; potential generation of byproducts (e.g., HCl). google.com |

| 4. Transportation | Movement of raw materials, intermediates, and final products. | Fuel combustion and associated greenhouse gas emissions. zircon-association.org |

Environmental Fate and Speciation of Zirconium-Organic Complexes in Environmental Matrices

Once released into the environment, the behavior and impact of zirconium-organic complexes like this compound are determined by their environmental fate and speciation. "Speciation" refers to the specific chemical form or forms that a compound exists in under particular environmental conditions, which governs its mobility, bioavailability, and toxicity.

The environmental chemistry of zirconium is complex for several reasons:

Interaction with Dissolved Organic Matter (DOM): Natural waters contain dissolved organic matter, which can strongly influence the fate of metals. sckcen.be Studies have shown that zirconium can associate with DOM, which can affect its transport and distribution in aquatic systems. sckcen.be

Hydrolysis and Low Solubility: Zirconium (IV) ions are prone to hydrolysis across a wide pH range, leading to the formation of various soluble and insoluble species. nih.govacs.org Zirconium has a low solubility and a tendency to form its own colloids, sometimes referred to as "eigencolloids," which complicates predicting its behavior and distinguishing its complexes with DOM from its own colloidal forms. sckcen.be

Influence of Environmental Conditions: The speciation of zirconium-organic complexes is highly dependent on environmental factors such as pH and salinity. sckcen.be Changes in these conditions can alter the stability and form of the complexes, impacting their environmental behavior.

Understanding the speciation of these complexes is crucial for assessing their potential environmental risk. For instance, determining whether zirconium is securely bound within a stable organic complex or can be released as a more mobile ion is key to predicting its environmental impact.

Table 3: Factors Influencing the Environmental Fate of Zirconium-Organic Complexes

| Factor | Description | Potential Impact on Fate and Speciation |

|---|---|---|

| pH | The acidity or alkalinity of the water/soil matrix. | Strongly influences hydrolysis and the stability of zirconium-carboxylate bonds. nih.govacs.org |

| Dissolved Organic Matter (DOM) | Natural organic compounds present in water and soil. | Can form complexes with zirconium, affecting its mobility and bioavailability. sckcen.be |

| Salinity | The concentration of dissolved salts in water. | Can alter the chemical equilibrium and stability of zirconium complexes. sckcen.be |

| Redox Potential | The tendency of the environment to promote oxidation or reduction. | Affects the stability of the zirconium (IV) oxidation state. |

Implications for Green Chemistry and Sustainable Chemical Manufacturing

Zirconium compounds, including carboxylates, are increasingly recognized as important materials for advancing the goals of green chemistry and sustainable manufacturing. wundermold.com Their unique properties contribute to more efficient and environmentally friendly industrial processes.

Catalysis: Zirconium-based materials, particularly zirconium dioxide (zirconia), are highly effective catalysts. wundermold.comluxfermeltechnologies.com They exhibit high activity and selectivity in numerous chemical reactions, which allows for more efficient conversion of raw materials into desired products. wundermold.com This efficiency reduces waste generation and lowers the energy requirements of chemical manufacturing. wundermold.com Zirconia-based catalysts are being used to produce sustainable aviation fuels and to convert renewable biomass into valuable chemicals and fuels, thereby reducing reliance on fossil fuels. luxfermeltechnologies.com

Durability and Longevity: Zirconium compounds are known for their exceptional stability and resistance to corrosion and harsh chemical environments. wundermold.com In applications like manufacturing, zirconia-based cutting tools have a longer lifespan, which reduces the frequency of replacement. wundermold.com This longevity conserves raw materials and minimizes waste from worn-out parts. wundermold.com

Environmental Remediation: Advanced zirconium-organic materials like defective Zr-MOFs are being developed for environmental cleanup. rsc.org The defects in their structures create active sites that can effectively adsorb and break down pollutants, including toxic chemicals in water. rsc.orgnih.gov This positions zirconium complexes as tools for addressing existing environmental challenges.

The development of sustainable synthesis routes for zirconium carboxylates, combined with their application in catalysis and remediation, underscores their significant potential in building a more sustainable chemical industry. By embracing green chemistry principles throughout the lifecycle of these compounds, from production to application, their environmental benefits can be fully realized. nih.govluxfermeltechnologies.com

Q & A

What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of zirconium caprylate?

Basic Research Question

To confirm the molecular structure and purity, researchers should employ a combination of Fourier-Transform Infrared Spectroscopy (FTIR) (to identify carboxylate-Zr bonding at ~1540–1650 cm⁻¹) and Nuclear Magnetic Resonance (NMR) (¹H/¹³C for organic chain confirmation). X-ray Diffraction (XRD) can verify crystallinity, while Gas Chromatography-Mass Spectrometry (GC-MS) detects organic impurities like residual caprylic acid .

How can researchers optimize sol-gel synthesis parameters for this compound to minimize hydrolysis by-products?

Advanced Research Question

Key variables include pH control (maintained at 6–8 to prevent rapid hydrolysis), precursor molar ratios (zirconium alkoxide:caprylic acid ≈ 1:2), and aging time (12–24 hrs at 60°C). Use dynamic light scattering (DLS) to monitor particle size uniformity and thermogravimetric analysis (TGA) to assess residual solvents .

What are the thermal stability profiles of this compound under inert vs. oxidative atmospheres?

Basic Research Question

TGA-Differential Scanning Calorimetry (DSC) under nitrogen reveals decomposition onset at ~250°C, while oxidative environments (air) show exothermic peaks at ~200°C due to ligand combustion. Compare with zirconium stearate for relative stability trends .

How can contradictory solubility data for this compound in polar vs. nonpolar solvents be systematically resolved?

Advanced Research Question

Conduct Hansen Solubility Parameter (HSP) analysis to map solvent compatibility. For example, discrepancies in ethanol solubility may arise from trace water content. Use Karl Fischer titration to quantify solvent moisture and repeat experiments under anhydrous conditions .

What experimental designs are recommended for studying this compound’s role as a catalyst in esterification reactions?

Advanced Research Question

Use kinetic studies with varying catalyst loadings (0.1–5 wt%) and in situ FTIR to monitor reaction progress. Compare turnover frequencies (TOF) with metal soaps like zinc stearate. Include control experiments without catalyst to isolate activity .

How do synthesis routes impact the ligand coordination geometry in this compound?

Advanced Research Question

Compare single-crystal XRD data from hydrothermal vs. solvothermal synthesis. Hydrothermal methods often yield octahedral Zr centers, while solvothermal routes may favor tetrahedral geometries. Extended X-ray Absorption Fine Structure (EXAFS) can further clarify coordination environments .

What analytical approaches address inconsistencies in reported cytotoxicity profiles of this compound?

Advanced Research Question

Standardize cell viability assays (e.g., MTT) across multiple cell lines (e.g., HEK293 vs. HepG2) and exposure durations (24–72 hrs). Control for endotoxin contamination via Limulus Amebocyte Lysate (LAL) testing and validate purity with inductively coupled plasma mass spectrometry (ICP-MS) .

How can computational modeling predict this compound’s interaction with polymeric matrices in nanocomposites?

Advanced Research Question

Apply Density Functional Theory (DFT) to simulate Zr-caprylate binding energies with polymers like polyethylene or polyvinyl alcohol. Validate predictions using scanning electron microscopy (SEM) and tensile testing to correlate interfacial adhesion with mechanical properties .

What methodologies identify and quantify degradation products of this compound under UV exposure?

Advanced Research Question

Use accelerated UV aging tests with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect caprylic acid and zirconium oxides. Compare degradation pathways with accelerated thermal aging controls .

How should researchers design comparative studies to evaluate this compound’s antimicrobial efficacy against other metal carboxylates?

Advanced Research Question

Adopt ASTM E2149-13a for standardized antimicrobial testing. Compare minimum inhibitory concentrations (MIC) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria. Include zinc caprylate and silver carboxylates as benchmarks, ensuring fixed molar concentrations for parity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.